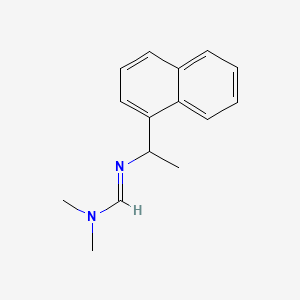
Formamidine, N,N-dimethyl-N'-(1-(1-naphthyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- is a chemical compound that belongs to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties. This particular compound is of interest due to its unique structure, which includes a naphthyl group, making it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of formamidines generally involves the reaction between aniline derivatives and ethyl orthoformate in the presence of an acid catalyst . For N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)-formamidine, a similar approach can be used, where the naphthyl-substituted aniline derivative reacts with ethyl orthoformate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of formamidines often employs continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as sulfonated rice husk ash, has been reported to promote the preparation of formamidines efficiently . These catalysts can be reused multiple times without significant loss of activity, making the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as permanganate in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where the naphthyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: Reduction can yield the corresponding amines.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of formamidines involves their ability to interact with various molecular targets, including enzymes and receptors. The naphthyl group in N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)-formamidine enhances its binding affinity to certain targets, making it a potent compound in biological systems . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
N,N-dimethylacetamide (DMAc): Another versatile solvent and reagent used in various chemical reactions.
Uniqueness
Formamidine, N,N-dimethyl-N’-(1-(1-naphthyl)ethyl)- is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications compared to other formamidines and related compounds .
Eigenschaften
CAS-Nummer |
101398-70-3 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(1-naphthalen-1-ylethyl)methanimidamide |
InChI |
InChI=1S/C15H18N2/c1-12(16-11-17(2)3)14-10-6-8-13-7-4-5-9-15(13)14/h4-12H,1-3H3 |
InChI-Schlüssel |
YCIDUPCCADORTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


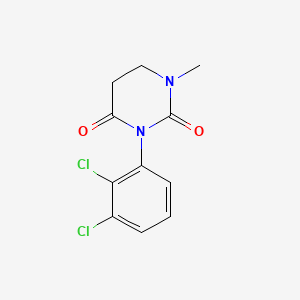
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
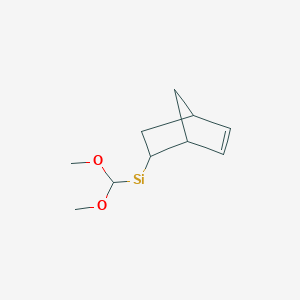
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
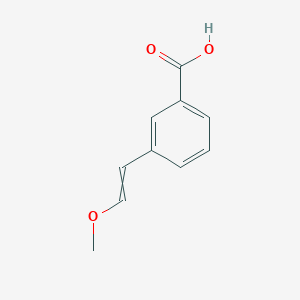
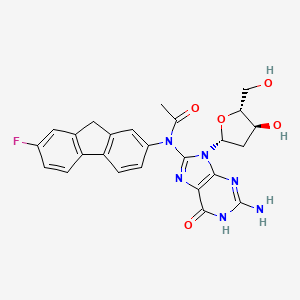
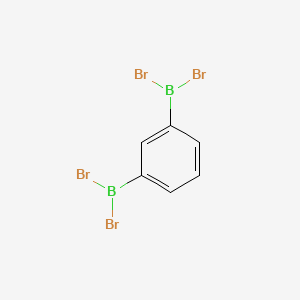
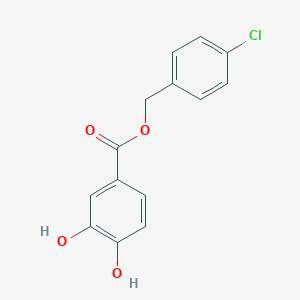

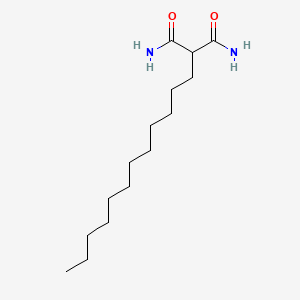
![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
